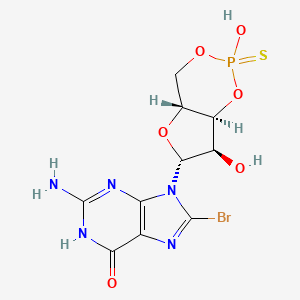
Rp-8-Br-Cgmps
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Rp-8-Br-cGMPS (Sodium Rp-8-bromoguanosine-3’,5’-cyclic monophosphorothioate) is a cyclic guanosine monophosphate (cGMP) blocker.
- It competitively inhibits relaxation elicited by 8-Br-cGMP in isolated rabbit aorta contracted by phenylephrine at 30 μM .
- Chemical formula: C10H10BrNaN5O6PS
- Molecular weight: 462.20 Da
Preparation Methods
- Rp-8-Br-cGMPS is synthesized through synthetic routes.
- Reaction conditions and specific industrial production methods are not readily available in the provided sources.
Chemical Reactions Analysis
- Reactions: Rp-8-Br-cGMPS may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions: Details are not explicitly mentioned, but typical reagents for cyclic nucleotides may apply.
- Major products: These would depend on the specific reactions and conditions used.
Scientific Research Applications
- Rp-8-Br-cGMPS finds applications in:
Chemistry: As a tool to study cGMP-dependent pathways.
Biology: Investigating cGMP-mediated signaling in cellular processes.
Medicine: Understanding vascular relaxation and related disorders.
Industry: Limited information available; further research is needed.
Mechanism of Action
- Rp-8-Br-cGMPS likely exerts its effects by interfering with cGMP-dependent protein kinases (PKG).
- Molecular targets and pathways: PKG activation and downstream signaling pathways.
Comparison with Similar Compounds
- Similar compounds: Rp-8-Br-PET-cGMPS (a competitive, reversible cGMP-dependent PKG inhibitor) .
- Uniqueness: Rp-8-Br-cGMPS stands out due to its specific inhibitory action on 8-Br-cGMP-induced relaxation.
Properties
Molecular Formula |
C10H11BrN5O6PS |
|---|---|
Molecular Weight |
440.17 g/mol |
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18)/t2-,4-,5-,8-,23?/m1/s1 |
InChI Key |
KRYIOQOBMVFLBO-CIZWMVDRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


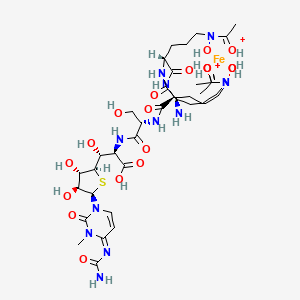
![iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10819261.png)
![2-[2-[(1S,2S,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carbonyl]oxyethoxy]ethyl (1S,2S,4R,7E,11S)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10819267.png)
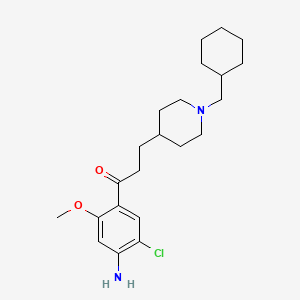
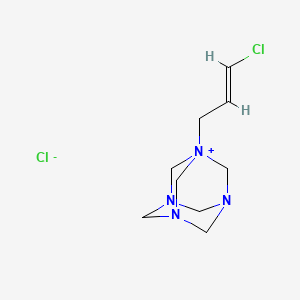
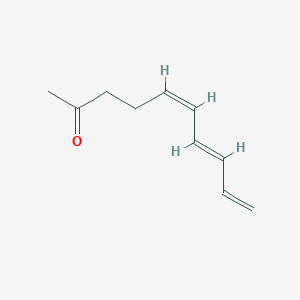
![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,12,17-tetramethyl-13-oxoporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10819288.png)

![(5~{R})-3-(4-carbamimidoylphenyl)-~{N}-[(1~{S})-1-naphthalen-1-ylpropyl]-2-oxidanylidene-1,3-oxazolidine-5-carboxamide](/img/structure/B10819301.png)
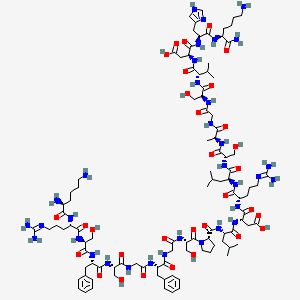
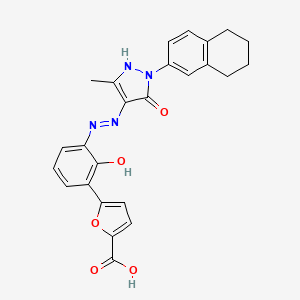
![N-[(Benzyloxy)carbonyl]-O-Carbamimidamido-L-Homoseryl-N-{(3s,4s)-3-Hydroxy-6-Methyl-1-Oxo-1-[(2-Phenylethyl)amino]heptan-4-Yl}-L-Valinamide](/img/structure/B10819317.png)
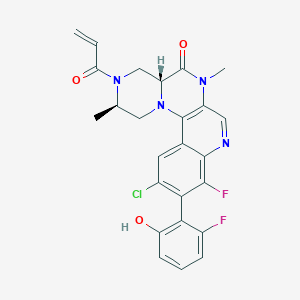
![(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10819338.png)
